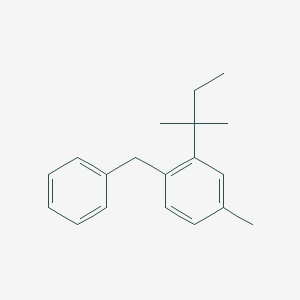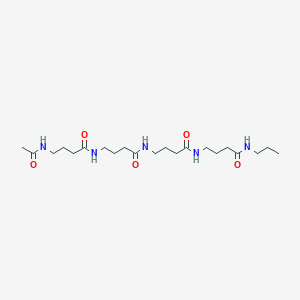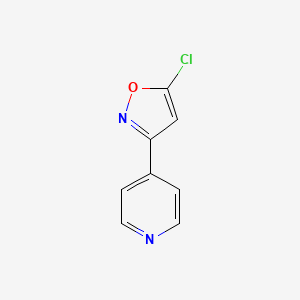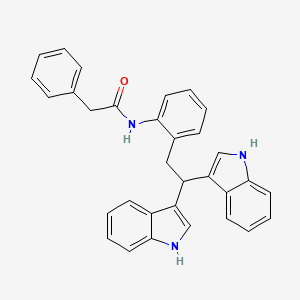![molecular formula C16H16BrNO2S B14377532 4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid CAS No. 88061-55-6](/img/structure/B14377532.png)
4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromonaphthalene moiety, a carbothioyl group, and a butanoic acid chain, making it an interesting subject for study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid typically involves multiple steps, starting with the bromination of naphthalene to introduce the bromine atom at the desired position. This is followed by the formation of the carbothioyl group through a reaction with a suitable thiocarbonyl compound. The final step involves the coupling of the resulting intermediate with butanoic acid under specific reaction conditions, such as the presence of a catalyst and controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The bromine atom in the naphthalene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromonaphthalene moiety can engage in π-π interactions with aromatic residues, while the carbothioyl group may form covalent bonds with nucleophilic sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-[(5-Chloronaphthalene-1-carbothioyl)(methyl)amino]butanoic acid
- 4-[(5-Fluoronaphthalene-1-carbothioyl)(methyl)amino]butanoic acid
- 4-[(5-Iodonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid
Uniqueness
Compared to its analogs, 4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chlorine, fluorine, and iodine counterparts.
特性
CAS番号 |
88061-55-6 |
|---|---|
分子式 |
C16H16BrNO2S |
分子量 |
366.3 g/mol |
IUPAC名 |
4-[(5-bromonaphthalene-1-carbothioyl)-methylamino]butanoic acid |
InChI |
InChI=1S/C16H16BrNO2S/c1-18(10-4-9-15(19)20)16(21)13-7-2-6-12-11(13)5-3-8-14(12)17/h2-3,5-8H,4,9-10H2,1H3,(H,19,20) |
InChIキー |
MDORORXMFZTBSI-UHFFFAOYSA-N |
正規SMILES |
CN(CCCC(=O)O)C(=S)C1=CC=CC2=C1C=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[4-(4-Ethoxyphenyl)-4-methylpentyl]-6-(4-fluorophenoxy)pyridine](/img/structure/B14377501.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14377502.png)
![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)


![2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14377517.png)




